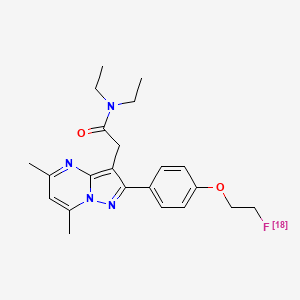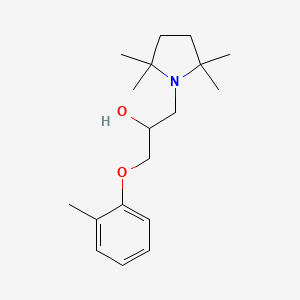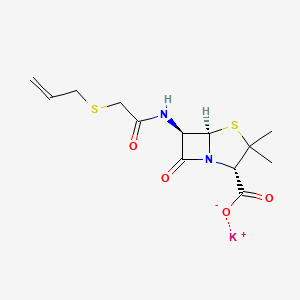
Lonaprofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lonaprofen is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. . This compound is used primarily for the treatment of pain and inflammation associated with various conditions such as arthritis and postoperative pain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lonaprofen involves the esterification of 2-[(1-chloro-2-naphthyl)oxy]propionic acid. The process typically includes the reaction of 1-chloro-2-naphthol with propionic acid in the presence of a suitable catalyst to form the ester . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: Lonaprofen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Lonaprofen has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of esterification and substitution reactions.
Biology: Investigated for its effects on cellular inflammation and pain pathways.
Medicine: Applied in the development of new analgesic and anti-inflammatory therapies.
Industry: Utilized in the formulation of pharmaceutical products for pain management.
Mecanismo De Acción
Lonaprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . Prostaglandins are mediators of pain and inflammation. By inhibiting COX enzymes, this compound reduces the production of these mediators, thereby alleviating pain and inflammation. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid pathways .
Comparación Con Compuestos Similares
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Comparison: Lonaprofen is unique in its specific chemical structure, which allows for different pharmacokinetic and pharmacodynamic profiles compared to other NSAIDs. Its ester form provides distinct advantages in terms of absorption and metabolism .
Propiedades
Número CAS |
75186-77-5 |
|---|---|
Fórmula molecular |
C14H13ClO3 |
Peso molecular |
264.70 g/mol |
Nombre IUPAC |
methyl 2-(1-chloronaphthalen-2-yl)oxypropanoate |
InChI |
InChI=1S/C14H13ClO3/c1-9(14(16)17-2)18-12-8-7-10-5-3-4-6-11(10)13(12)15/h3-9H,1-2H3 |
Clave InChI |
QMDJJUBPSFSPCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)OC1=C(C2=CC=CC=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















